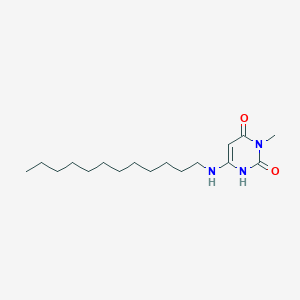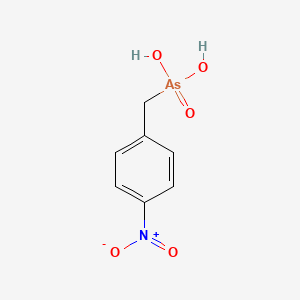
Nona-4,5-dien-2-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Nona-4,5-dien-2-ol is an organic compound with the molecular formula C9H14O. It is characterized by the presence of a hydroxyl group (-OH) attached to a nine-carbon chain that includes two double bonds at the 4th and 5th positions. This compound is part of the class of dienols, which are known for their reactivity due to the presence of conjugated double bonds and a hydroxyl group.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Nona-4,5-dien-2-ol can be achieved through several methods. One common approach involves the reaction of 1,8-nonadiene with a suitable oxidizing agent to introduce the hydroxyl group at the 2nd position. Another method involves the use of Grignard reagents, where a suitable precursor such as 4,5-dien-2-one is reacted with a Grignard reagent to form the desired alcohol.
Industrial Production Methods
Industrial production of this compound typically involves large-scale oxidation reactions using catalysts to ensure high yield and purity. The reaction conditions are optimized to maintain the integrity of the double bonds while introducing the hydroxyl group efficiently.
Analyse Chemischer Reaktionen
Types of Reactions
Nona-4,5-dien-2-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The double bonds can be reduced to form saturated alcohols.
Substitution: The hydroxyl group can be substituted with other functional groups such as halides or esters.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is often employed.
Substitution: Reagents such as thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) are used for substitution reactions.
Major Products Formed
Oxidation: Nona-4,5-dien-2-one or Nona-4,5-dien-2-al.
Reduction: this compound can be reduced to Nona-4,5-dien-2-ane.
Substitution: Various substituted derivatives depending on the reagent used.
Wissenschaftliche Forschungsanwendungen
Nona-4,5-dien-2-ol has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and in the study of reaction mechanisms involving dienols.
Biology: It serves as a precursor for the synthesis of biologically active molecules.
Medicine: Research is ongoing to explore its potential as an intermediate in the synthesis of pharmaceuticals.
Industry: It is used in the production of polymers and other industrial chemicals.
Wirkmechanismus
The mechanism of action of Nona-4,5-dien-2-ol involves its reactivity due to the conjugated double bonds and the hydroxyl group. The compound can participate in various chemical reactions, including nucleophilic addition and electrophilic substitution, due to the electron-rich nature of the double bonds and the hydroxyl group.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Nona-1,8-dien-5-ol: Similar structure but with the hydroxyl group at the 5th position.
Nona-2,6-dien-1-ol: Similar structure but with double bonds at the 2nd and 6th positions.
Nona-3,7-dien-2-ol: Similar structure but with double bonds at the 3rd and 7th positions.
Uniqueness
Nona-4,5-dien-2-ol is unique due to the specific positioning of the double bonds and the hydroxyl group, which imparts distinct reactivity and properties compared to its isomers. This makes it valuable in specific synthetic applications where such reactivity is desired.
Eigenschaften
CAS-Nummer |
80472-25-9 |
|---|---|
Molekularformel |
C9H16O |
Molekulargewicht |
140.22 g/mol |
InChI |
InChI=1S/C9H16O/c1-3-4-5-6-7-8-9(2)10/h5,7,9-10H,3-4,8H2,1-2H3 |
InChI-Schlüssel |
VKSDQTDEOHGKAV-UHFFFAOYSA-N |
Kanonische SMILES |
CCCC=C=CCC(C)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![S~1~,S~3~-Bis[(1,3-benzoxazol-2-yl)] benzene-1,3-dicarbothioate](/img/structure/B14420992.png)
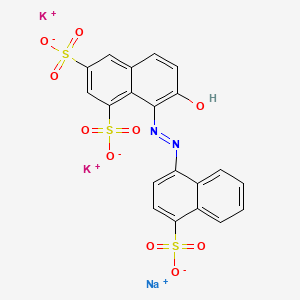

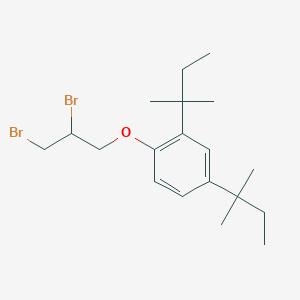
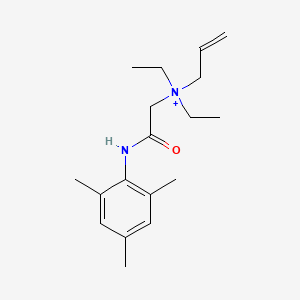

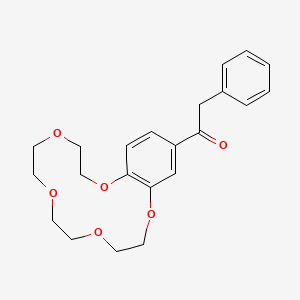
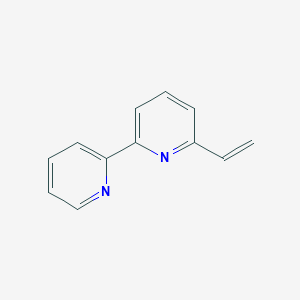
![2-[1-Hydroxy-4-(4-hydroxyphenyl)cyclohexyl]butanoic acid](/img/structure/B14421038.png)
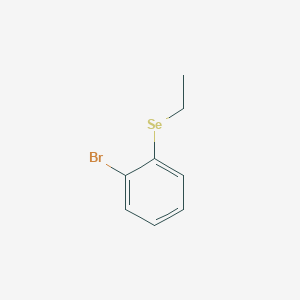
![(1R,5R,6R,9R,10R,12S,16R,18S,20R,22R,23S)-3,9,23-trihydroxy-22-methoxy-1,5,20-trimethyl-6-(5-oxo-2H-furan-3-yl)-11,17,19,24-tetraoxaheptacyclo[12.12.0.02,10.05,9.010,12.016,25.018,23]hexacos-14-en-4-one](/img/structure/B14421054.png)

